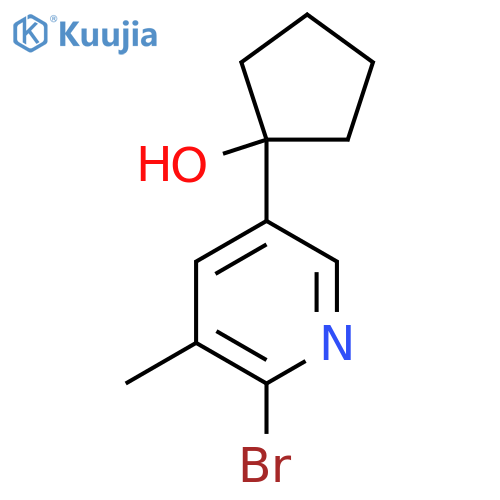

Cas no 2921870-77-9 (1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)

2921870-77-9 structure

商品名:1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol

1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol 化学的及び物理的性質

名前と識別子

-

- 2921870-77-9

- MFCD34825722

- 1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol

-

- インチ: 1S/C11H14BrNO/c1-8-6-9(7-13-10(8)12)11(14)4-2-3-5-11/h6-7,14H,2-5H2,1H3

- InChIKey: PYCYGKIFXCCPNG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C=C(C=N1)C1(CCCC1)O

計算された属性

- せいみつぶんしりょう: 255.02588g/mol

- どういたいしつりょう: 255.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB603022-25g |

1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol; . |

2921870-77-9 | 25g |

€173.40 | 2024-07-24 | ||

| abcr | AB603022-100g |

1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol; . |

2921870-77-9 | 100g |

€434.10 | 2024-07-24 |

1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

2921870-77-9 (1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2921870-77-9)

清らかである:99%

はかる:100g

価格 ($):257